2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine
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Overview
Description
2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a nitro-trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Attachment of the Nitro-Trifluoromethylphenyl Group: This step involves the nitration of a trifluoromethylbenzene derivative, followed by coupling with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Various metal catalysts like palladium, platinum.
Major Products
Oxidation Products: Hydroxylamines.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A related compound with a similar piperidine ring structure.
2,2,6,6-Tetramethylpiperidine: Another similar compound used in organic synthesis.
Uniqueness
2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-14(2)8-11(9-15(3,4)21-14)20-12-6-5-10(16(17,18)19)7-13(12)22(23)24/h5-7,11,20-21H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBZIJWMKELRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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